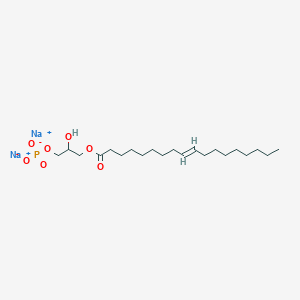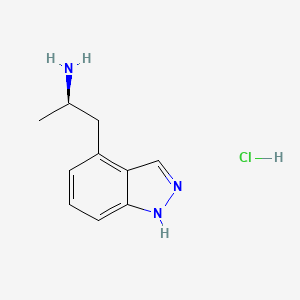
2,5-Diiodobenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diiodobenzene-1,4-diamine is an organic compound with the molecular formula C6H6I2N2 and a molecular weight of 359.93 g/mol It is characterized by the presence of two iodine atoms and two amino groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diiodobenzene-1,4-diamine typically involves the iodination of benzene derivatives followed by amination. One common method starts with 1,4-diiodobenzene, which undergoes nitration to form 2,5-diiodonitrobenzene. This intermediate is then reduced to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the process generally involves large-scale nitration and reduction reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,5-Diiodobenzene-1,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other groups through reactions such as the Suzuki coupling.
Oxidation and Reduction: The amino groups can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution: Palladium catalysts and bases are commonly used in substitution reactions involving this compound.
Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize the amino groups.
Major Products Formed:
Substitution Products: Various substituted benzene derivatives can be formed depending on the substituents introduced.
Oxidation Products: Oxidation of the amino groups can lead to the formation of nitro or nitroso compounds.
Scientific Research Applications
2,5-Diiodobenzene-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Diiodobenzene-1,4-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the iodine atoms can participate in halogen bonding. These interactions can affect the compound’s reactivity and biological activity.
Comparison with Similar Compounds
4,5-Diiodobenzene-1,2-diamine: Another diiodobenzene derivative with similar properties.
5,6-Diiodo-1H-benzotriazole: A compound with similar iodine substitution but different ring structure.
Properties
CAS No. |
850648-65-6 |
|---|---|
Molecular Formula |
C6H6I2N2 |
Molecular Weight |
359.93 g/mol |
IUPAC Name |
2,5-diiodobenzene-1,4-diamine |
InChI |
InChI=1S/C6H6I2N2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H,9-10H2 |
InChI Key |
GGTVUYLPCRKEQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1I)N)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,6Z,8S,10Z,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B12964871.png)
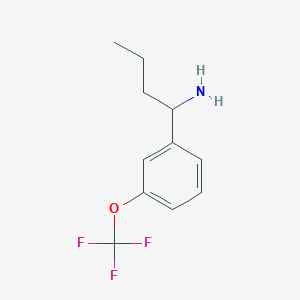
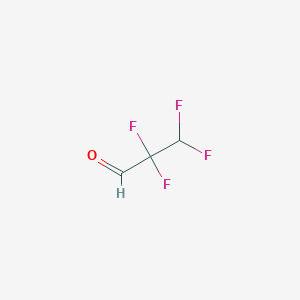
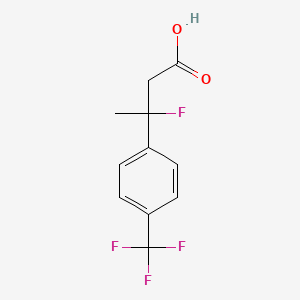
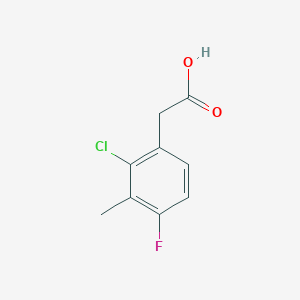
![6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12964902.png)
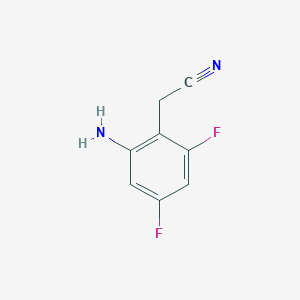
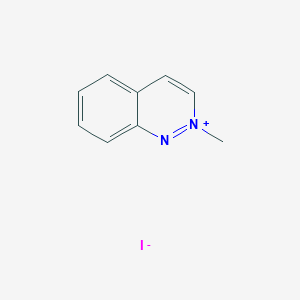
![3-Bromo-1H-thieno[3,2-c]pyrazole](/img/structure/B12964930.png)

